Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate
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Overview
Description
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is known for its unique structure, which includes an ethyl ester group, an isopropyl group, and a cyclopentanecarbonyl group attached to a glycine moiety . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate typically involves the reaction of glycine with 1-isopropylcyclopentanecarbonyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include:
Base: Commonly used bases include triethylamine or pyridine.
Solvent: Organic solvents such as dichloromethane or tetrahydrofuran are often used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.
Comparison with Similar Compounds
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate can be compared with other similar compounds, such as:
Ethyl N-(1-cyclopentylcarbonyl)glycinate: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
Ethyl N-(1-isopropylcyclohexanecarbonyl)glycinate: Contains a cyclohexane ring instead of a cyclopentane ring, leading to differences in steric effects and molecular interactions.
Ethyl N-(1-isopropylcyclopentanecarbonyl)alaninate: Contains an alanine moiety instead of glycine, which may influence its properties and applications.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56471-18-2 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
ethyl 2-[(1-propan-2-ylcyclopentanecarbonyl)amino]acetate |
InChI |
InChI=1S/C13H23NO3/c1-4-17-11(15)9-14-12(16)13(10(2)3)7-5-6-8-13/h10H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
WLBAKXAIXDYCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1(CCCC1)C(C)C |
Origin of Product |
United States |
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